molecular formula C6H11ClF3N B598084 1-(Trifluoromethyl)cyclopentanamine hydrochloride CAS No. 1202865-05-1

1-(Trifluoromethyl)cyclopentanamine hydrochloride

Cat. No.: B598084
CAS No.: 1202865-05-1
M. Wt: 189.606
InChI Key: CFUZVKOHXYZANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)cyclopentanamine hydrochloride is a chemical compound with the CAS Number: 1202865-05-1 . It has a molecular weight of 189.61 . It is a white powder .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.NC1(CCCC1)C(F)(F)F . The InChI code for the compound is 1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-4,10H2;1H .


Physical and Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 189.61 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism for Emesis and Depression

A study discusses an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, thus suggesting potential applications in treating these conditions (Harrison et al., 2001).

Synthesis of Novel Polyimides

Research on the synthesis of novel fluorinated polyimides from a specific fluorinated aromatic diamine monomer indicates applications in creating materials with good thermal stability and outstanding mechanical properties, which are essential for advanced engineering and electronics applications (Yin et al., 2005).

Cyclopropanation and Dipolar Cycloaddition

A publication discusses the use of trifluorodiazomethane, a source for cyclopropanation and dipolar cycloaddition, providing a pathway for synthetic applications in organic chemistry, particularly in the synthesis of cyclopropane and cyclopropene derivatives (Duan & Xiao, 2016).

Bifunctional Cyclic Trifluoromethyl Building Blocks

The synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters as new trifluoromethylated cyclic building blocks for a variety of difunctional trifluoromethylcyclopentane derivatives are detailed, indicating their potential in drug discovery and materials science (Grellepois et al., 2012).

Enantioselective Preparation of Trifluoromethyl-substituted Cyclopropanes

A study on the enantioselective cobalt-catalyzed preparation of trifluoromethyl-substituted cyclopropanes underscores the innovation in catalysis, facilitating the creation of chiral molecules with potential implications in pharmaceutical synthesis (Morandi et al., 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Properties

IUPAC Name

1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUZVKOHXYZANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746309
Record name 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202865-05-1
Record name 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202865-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.